molecular formula C12H17NO9 B148905 (S)-(+)-Norepinephrine L-bitartrate CAS No. 636-88-4

(S)-(+)-Norepinephrine L-bitartrate

Katalognummer: B148905
CAS-Nummer: 636-88-4
Molekulargewicht: 319.26 g/mol
InChI-Schlüssel: WNPNNLQNNJQYFA-HQWYAZORSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(+)-Norepinephrine L-bitartrate, also known as d-norepinephrine bitartrate, is an endogenous adrenergic hormone and neurotransmitter. It plays a crucial role in the body’s “fight or flight” response by increasing heart rate and blood pressure. This compound is widely used in medical settings, particularly for treating acute hypotensive states and as an adjunct in cardiac arrest management .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of d-noradrenaline bitartrate involves several steps. One common method includes the normal-temperature preparation of the injection followed by normal-temperature sterile filling. This method avoids high temperatures, which can degrade the compound and increase impurities .

Industrial Production Methods

Industrial production of d-noradrenaline bitartrate typically involves a non-final sterilization production technology. This method helps maintain the quality of the compound by preventing high-temperature degradation and controlling the residual oxygen in the preparation tank .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(+)-Norepinephrine L-bitartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy in medical applications .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various isomers and derivatives of d-noradrenaline bitartrate. These products are crucial for its application in different medical and industrial settings .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

  • Molecular Formula : C12_{12}H17_{17}NO9_9
  • Molecular Weight : 337.28 g/mol
  • CAS Number : 636-88-4

(S)-(+)-Norepinephrine functions as an agonist at alpha-1 and alpha-2 adrenergic receptors, which leads to vasoconstriction and increased blood pressure. It also has beta-1 adrenergic activity that enhances cardiac output by increasing heart rate and contractility .

Clinical Applications

  • Management of Hypotension :
    • Norepinephrine bitartrate is primarily used to manage severe acute hypotension, particularly in critical care settings such as septic shock and cardiogenic shock. It is often the first-line vasopressor due to its effectiveness in improving hemodynamic stability .
  • Hepatorenal Syndrome :
    • Recent studies indicate that norepinephrine may aid in reversing hepatorenal syndrome (HRS), a condition associated with liver cirrhosis. While it shows promise, terlipressin remains the preferred treatment; however, norepinephrine is utilized when terlipressin is unavailable .
  • Spinal Anesthesia :
    • Norepinephrine has been used prophylactically to manage hypotension following spinal anesthesia during cesarean deliveries. However, its safety profile requires careful monitoring due to potential adverse effects like reactive hypertension .

Efficacy in Critical Care

A meta-analysis highlighted that norepinephrine effectively improves outcomes in patients with septic shock. It was found to be comparable to other vasoactive agents regarding hemodynamic outcomes but with a lower risk of arrhythmias .

Dose Reporting Variability

Research has shown that inconsistencies in reporting norepinephrine doses—whether as a salt or base molecule—can significantly affect mortality predictions in septic shock patients. Standardizing reporting practices can enhance patient care by providing clearer risk stratification .

Case Studies

  • Septic Shock Management :
    • A retrospective analysis involving over 4,000 patients demonstrated the critical role of norepinephrine in managing septic shock. The study indicated that higher doses were associated with increased mortality rates, emphasizing the need for careful dosing and monitoring practices .
  • Pediatric Use :
    • Although not FDA-approved for pediatric use, norepinephrine has been successfully employed off-label for managing fluid-refractory septic shock in children. Clinical outcomes have shown it to be effective but necessitate cautious application due to potential side effects .

Comparative Analysis of Vasopressors

VasopressorMechanism of ActionCommon UsesSide Effects
NorepinephrineAlpha-1 & beta-1 agonistSeptic shock, hypotensionHypertension, arrhythmias
DopamineDose-dependent receptor activityHeart failure, shockTachycardia, peripheral vasodilation
EpinephrineAlpha & beta agonistAnaphylaxis, cardiac arrestIncreased heart rate, anxiety

Wirkmechanismus

(S)-(+)-Norepinephrine L-bitartrate exerts its effects by acting on both alpha-1 and alpha-2 adrenergic receptors. This action causes vasoconstriction, leading to increased blood pressure and peripheral vascular resistance. The compound also has minor effects on beta-adrenergic receptors, contributing to its overall efficacy in medical treatments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Epinephrine (Adrenaline): Similar in structure but has an additional methyl group.

    Dopamine: A precursor to both d-noradrenaline and epinephrine.

Uniqueness

(S)-(+)-Norepinephrine L-bitartrate is unique due to its specific action on alpha-adrenergic receptors, making it highly effective in increasing blood pressure without significantly affecting heart rate. This property makes it a preferred choice in treating hypotensive emergencies and septic shock .

Biologische Aktivität

(S)-(+)-Norepinephrine L-bitartrate, commonly referred to as norepinephrine bitartrate, is a potent catecholamine and neurotransmitter that plays a critical role in the cardiovascular system. This article explores its biological activity, therapeutic applications, and relevant research findings, including case studies and data tables.

Overview of Norepinephrine Bitartrate

Norepinephrine is synthesized from dopamine and acts primarily on alpha-adrenergic receptors (α1A and α1B) to induce vasoconstriction and increase blood pressure. It is clinically used for managing severe hypotension, particularly in cases of septic shock, cardiogenic shock, and during anesthesia to stabilize hemodynamics .

Norepinephrine exerts its effects through the following mechanisms:

  • Vasoconstriction : Activation of α1-adrenergic receptors leads to increased peripheral vascular resistance.
  • Increased Cardiac Output : While primarily a vasopressor, norepinephrine also enhances myocardial contractility through β1-adrenergic receptor activation.
  • Neurotransmission : It modulates neurotransmission in the central nervous system, influencing mood and arousal .

Therapeutic Applications

Norepinephrine bitartrate is indicated for various clinical scenarios:

  • Septic Shock : It is a first-line agent for increasing blood pressure in patients with septic shock .
  • Cardiogenic Shock : Used to improve cardiac output and perfusion in patients with heart failure.
  • Anesthesia : Helps maintain blood pressure during surgical procedures .
  • Pheochromocytoma : Controls hypertension associated with this tumor type by counteracting catecholamine release .

Case Studies

  • Septic Shock Management :
    • A study involving 4,086 patients showed that norepinephrine dosing was correlated with mortality outcomes. The median peak dose was 0.24 µg/kg/min, with a 28-day mortality rate of 39.3%. Higher doses were associated with increased mortality risk .
  • Toxicity Studies :
    • A 14-day toxicity study in rats indicated that intravenous administration of norepinephrine bitartrate at 74 µg/kg/hr did not result in significant adverse effects or micronucleus induction, suggesting a favorable safety profile .

Data Tables

The following table summarizes the impact of different formulations of norepinephrine on mortality prediction in septic shock patients:

Dose (µg/kg/min)Base % (95% CI)Bitartrate % (95% CI)Tartrate % (95% CI)
0.136 (34–38)34 (32–36)33 (32–35)
0.2544 (42–46)38 (36–39)37 (36–39)
1.081 (74–86)60 (56–64)58 (54–62)

This table indicates that the formulation affects mortality prediction significantly, particularly at higher doses .

Q & A

Basic Research Questions

Q. How can the stereochemical purity of (S)-(+)-Norepinephrine L-bitartrate be validated experimentally?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:ethanol:trifluoroacetic acid (90:10:0.1). Compare retention times with enantiomeric standards. Alternatively, circular dichroism (CD) spectroscopy can confirm optical activity at 224 nm and 283 nm, correlating with the compound’s UV/Vis profile . Purity ≥95% is typically verified via these methods .

Q. What are the critical storage conditions to maintain stability in aqueous solutions?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers. For working solutions, prepare in acidic buffers (pH 3–4.5) to prevent oxidation. Avoid repeated freeze-thaw cycles, as degradation products (e.g., adrenochrome) can form, detectable via HPLC with electrochemical detection . Stability studies confirm integrity for ≥4 years under recommended conditions .

Q. How is the solubility profile optimized for in vitro receptor-binding assays?

  • Methodological Answer : Dissolve in 0.1 M HCl (sparingly soluble in water) and dilute with isotonic saline. For cell-based studies, use ascorbic acid (0.1 mM) as an antioxidant. Pre-filter solutions (0.22 µm) to remove particulates. Solubility in ethanol is limited (<1 mg/mL), making acidic aqueous systems preferable .

Advanced Research Questions

Q. How do discrepancies in α1/β1 adrenergic receptor affinity ratios across studies arise, and how can they be resolved?

  • Methodological Answer : Variations often stem from differences in tissue sources (e.g., transfected HEK293 cells vs. native cardiac tissue) or assay conditions (e.g., GTPγS binding vs. cAMP accumulation). Standardize protocols using recombinant human receptors and control for endogenous catecholamine levels. Validate via competitive binding assays with ³H³H -prazosin (α1) and ³H³H -CGP12177 (β1), correcting for nonspecific binding with 10 µM propranolol .

Q. What experimental strategies mitigate rapid metabolic clearance in in vivo models?

  • Methodological Answer : Co-administer catechol-O-methyltransferase (COMT) inhibitors (e.g., entacapone, 10 mg/kg) to prolong half-life. Use osmotic pumps for sustained release or design prodrug analogs resistant to monoamine oxidase (MAO). Monitor plasma levels via LC-MS/MS with a lower limit of quantification (LLOQ) of 0.1 ng/mL .

Q. How can conflicting data on vascular vs. cardiac effects be reconciled in hemodynamic studies?

  • Methodological Answer : Control for baseline blood volume (e.g., via colloid infusion in animal models) to isolate direct cardiac effects from preload-dependent responses. Use telemetry in conscious animals to avoid anesthesia-induced confounding. Dose-response curves (0.1–4 µg/kg/min) should be normalized to individual animal weight and hemodynamic baselines .

Q. Analytical and Technical Challenges

Q. What LC-MS/MS parameters are optimal for quantifying trace levels in biological matrices?

  • Methodological Answer : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Use positive electrospray ionization (ESI+) and monitor transitions m/z 152→107 (quantifier) and 152→134 (qualifier). Solid-phase extraction (SPE) with mixed-mode cation exchange cartridges improves recovery (>85%) from plasma .

Q. How do batch-to-batch variations in tartrate counterion stoichiometry affect pharmacological activity?

  • Methodological Answer : Characterize batches via thermogravimetric analysis (TGA) and Karl Fischer titration to confirm monohydrate status (theoretical H₂O: 5.3%). Receptor-binding assays (e.g., α1A-AR transfected cells) should show <10% variability in EC₅₀ values (typical range: 0.2–0.8 µM) .

Q. Experimental Design Considerations

Q. What controls are essential when assessing its effects on immune cell modulation?

  • Methodological Answer : Include β-blockers (e.g., atenolol, 10 µM) and α-antagonists (e.g., phentolamine, 1 µM) to isolate receptor-specific effects. Use LPS-stimulated macrophages as a model for cytokine release (e.g., TNF-α ELISA). Normalize to cell viability via MTT assays to exclude cytotoxicity .

Q. How should dose-ranging studies be designed for neuroinflammatory models?

  • Methodological Answer : Use a log-scale dosing regimen (0.01–10 mg/kg) in LPS-challenged rodents. Measure plasma norepinephrine (ELISA) and central cytokines (multiplex assays) at 1, 3, and 6 hours post-dose. Adjust for blood-brain barrier penetration using CSF microdialysis .

Q. Data Interpretation and Reproducibility

Q. Why do in vitro potency assays overestimate in vivo efficacy, and how can this gap be addressed?

  • Methodological Answer : In vitro systems lack compensatory mechanisms (e.g., baroreflex activation). Use conscious animal telemetry to measure real-time hemodynamics. Validate with genetic knockout models (e.g., ADRA1B⁻/⁻ mice) to confirm target engagement .

Q. What statistical approaches correct for inter-subject variability in autonomic tone studies?

  • Methodological Answer : Apply mixed-effects models with baseline heart rate and blood pressure as covariates. Use repeated-measures ANOVA for time-course data. Power analysis (n ≥8/group, α=0.05, β=0.2) ensures detection of ≥15% changes in mean arterial pressure .

Eigenschaften

IUPAC Name

4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPNNLQNNJQYFA-HQWYAZORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212982
Record name d-Noradrenaline bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-88-4
Record name 1,2-Benzenediol, 4-[(1S)-2-amino-1-hydroxyethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Noradrenaline bitartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name d-Noradrenaline bitartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-β,3,4-trihydroxyphenethylammonium [R-(R*,R*)]-hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-(+)-Norepinephrine L-bitartrate
(S)-(+)-Norepinephrine L-bitartrate
(S)-(+)-Norepinephrine L-bitartrate
(S)-(+)-Norepinephrine L-bitartrate
Reactant of Route 5
(S)-(+)-Norepinephrine L-bitartrate
Octopamine
(S)-(+)-Norepinephrine L-bitartrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.